molecular formula C10H14ClNO2 B1431243 (R)-6-Methoxychroman-4-amine hydrochloride CAS No. 1392219-07-6

(R)-6-Methoxychroman-4-amine hydrochloride

Cat. No.: B1431243
CAS No.: 1392219-07-6
M. Wt: 215.67 g/mol
InChI Key: UOSQHESJUHEMLZ-SBSPUUFOSA-N
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Description

®-6-Methoxychroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives Chromans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Methoxychroman-4-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: This can be achieved through a cyclization reaction of a suitable phenol derivative with an aldehyde or ketone under acidic conditions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-6-Methoxychroman-4-amine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

®-6-Methoxychroman-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

®-6-Methoxychroman-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of ®-6-Methoxychroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, contributing to its protective effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxychroman-4-amine: Lacks the hydrochloride group but shares similar structural features.

    4-Amino-6-methoxychroman: Another structural isomer with potential biological activities.

    Chromans: A broader class of compounds with diverse biological activities.

Uniqueness

®-6-Methoxychroman-4-amine hydrochloride is unique due to its specific stereochemistry and the presence of both methoxy and amine groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4R)-6-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSQHESJUHEMLZ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)OCC[C@H]2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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